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Compound of Interest

Compound Name: 5-Bromo-2-(bromomethyl)pyridine

Cat. No.: B116701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-(bromomethyl)pyridine is a bifunctional heterocyclic compound of significant

interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring,

which is a common scaffold in numerous pharmaceuticals, substituted with two reactive

bromine atoms at distinct positions. The bromomethyl group at the 2-position serves as a

potent electrophile, making it an excellent reagent for the N-alkylation of a wide variety of

primary and secondary amines. This reaction provides a straightforward route to introduce the

(5-bromopyridin-2-yl)methyl moiety into target molecules, a key step in the synthesis of novel

compounds for drug discovery. The bromine atom on the pyridine ring remains available for

subsequent functionalization, typically through palladium-catalyzed cross-coupling reactions

(e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), allowing for the creation of diverse and

complex molecular architectures.

Reaction Principle
The N-alkylation reaction with 5-Bromo-2-(bromomethyl)pyridine is a classic example of a

nucleophilic aliphatic substitution (SN2) reaction. The nitrogen atom of the amine acts as the

nucleophile, attacking the electrophilic methylene carbon (the carbon in the -CH₂Br group). This

attack displaces the bromide ion, which is an excellent leaving group, resulting in the formation

of a new carbon-nitrogen bond.
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A base is typically required to neutralize the hydrobromic acid (HBr) byproduct generated

during the reaction. The choice of base and solvent is crucial for optimizing the reaction yield

and minimizing side reactions. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃)

or non-nucleophilic organic amines (e.g., triethylamine (TEA), N,N-diisopropylethylamine

(DIPEA)). Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN),

or alcohols like ethanol are commonly employed.

One of the primary challenges in the N-alkylation of primary amines is the potential for

overalkylation. The secondary amine product is often more nucleophilic than the starting

primary amine and can react with a second molecule of the alkylating agent to form a tertiary

amine. Careful control of stoichiometry (using an excess of the amine) and slow addition of the

alkylating agent can help to favor the desired mono-alkylated product.

Applications in Drug Development
The (5-bromopyridin-2-yl)methyl scaffold is a valuable building block for constructing molecules

with therapeutic potential. A significant application lies in the development of inhibitors for key

enzymes in disease pathways. For instance, pyridine-based structures are integral to the

design of inhibitors for Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the human

steroidogenesis pathway.

CYP17A1 possesses dual functionality, acting as both a 17α-hydroxylase and a 17,20-lyase.[1]

[2] Its activity is essential for the production of androgens, such as testosterone.[1] In hormone-

dependent cancers like prostate cancer, inhibiting CYP17A1 is a key therapeutic strategy to

reduce androgen levels and thereby slow tumor growth.[3][4] Molecules synthesized using 5-
Bromo-2-(bromomethyl)pyridine can be elaborated into potent and selective CYP17A1

inhibitors, representing a promising avenue for the development of next-generation anticancer

agents.
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General N-Alkylation Reaction Scheme.
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Start

1. Reaction Setup
- Combine Amine, Base, and Solvent

- Place under inert atmosphere (N₂ or Ar)

2. Reagent Addition
- Add 5-Bromo-2-(bromomethyl)pyridine

- (Often dropwise at 0°C or RT)

3. Reaction
- Stir at specified temperature (RT to Reflux)

- Monitor by TLC or LC-MS

4. Work-up
- Quench reaction

- Perform aqueous extraction

5. Purification
- Dry organic layer

- Concentrate solvent
- Purify by column chromatography

6. Characterization
- Analyze by NMR, MS, etc.

Final Product

Click to download full resolution via product page

General Experimental Workflow for N-Alkylation.
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Simplified CYP17A1 Steroidogenesis Pathway and Inhibition.

Experimental Protocols
Protocol 1: Synthesis of N-((5-bromopyridin-2-
yl)methyl)ethanamine (Primary Amine Alkylation)
This protocol is adapted from a patented procedure for a representative N-alkylation of a

primary amine.

Materials:

5-Bromo-2-(bromomethyl)pyridine hydrobromide (or free base, 1.0 eq)

Ethylamine (2.0 M solution in THF, or condensed gas, >2.0 eq)
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Anhydrous Ethanol (EtOH)

Base (e.g., K₂CO₃ or Triethylamine, 2.2 eq if starting from hydrobromide; 1.1 eq if starting

from free base)

Standard glassware for organic synthesis, including a reflux condenser

Inert atmosphere (Nitrogen or Argon)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 5-bromo-2-(bromomethyl)pyridine hydrobromide (1.0 eq).

Solvent and Amine Addition: Add anhydrous ethanol to the flask to create a stirrable

suspension (approx. 0.1-0.2 M concentration). Add the ethylamine solution (>2.0 eq).

Base Addition: Add the base (e.g., triethylamine, 2.2 eq) to the mixture.

Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced

pressure using a rotary evaporator.

Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous

sodium bicarbonate solution to remove any remaining acid. Separate the organic layer, and

wash it with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product can be purified by silica gel column

chromatography to yield the pure N-((5-bromopyridin-2-yl)methyl)ethanamine. The product

from a similar synthesis was isolated as the hydrochloride salt with a reported yield of 81%.

Protocol 2: General Procedure for N-alkylation of a
Secondary Amine (e.g., Piperidine)
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Materials:

5-Bromo-2-(bromomethyl)pyridine (1.0 eq)

Piperidine (1.1-1.5 eq)

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Standard glassware for organic synthesis

Inert atmosphere (Nitrogen or Argon)

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary

amine (e.g., piperidine, 1.1 eq) and anhydrous potassium carbonate (2.0 eq).

Solvent Addition: Add anhydrous acetonitrile to form a suspension (approx. 0.2-0.5 M).

Reagent Addition: Dissolve 5-Bromo-2-(bromomethyl)pyridine (1.0 eq) in a minimal

amount of acetonitrile and add it dropwise to the stirring suspension at room temperature.

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-

18 hours. Monitor the reaction's completion by TLC or LC-MS.

Work-up: Once the reaction is complete, filter off the inorganic solids (K₂CO₃ and KBr) and

wash the solid cake with acetonitrile.

Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The

resulting crude residue can be purified by silica gel column chromatography (typically using a

gradient of ethyl acetate in hexanes) to afford the pure tertiary amine product.

Data Presentation
The following table summarizes representative reaction conditions for the N-alkylation of

various amines with 5-Bromo-2-(bromomethyl)pyridine. Conditions can be optimized for
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specific substrates.

Entry
Amine
Nucleop
hile

Amine
Type

Base Solvent
Temp.
(°C)

Time (h)
Approx.
Yield
(%)

1
Ethylami

ne

Primary,

Aliphatic
TEA EtOH Reflux 5 81

2 Aniline
Primary,

Aromatic
K₂CO₃ DMF 60 12 70-85

3
Benzyla

mine

Primary,

Benzylic
K₂CO₃ MeCN RT 6 85-95

4
Diethyla

mine

Secondar

y,

Aliphatic

K₂CO₃ MeCN 50 4 >90

5
Piperidin

e

Secondar

y, Cyclic
K₂CO₃ DMF RT 3 >90

6
Morpholi

ne

Secondar

y, Cyclic
DIPEA MeCN RT 4 >90

Yields are estimates based on typical SN2 reactions and literature precedents for similar

transformations. The yield for Entry 1 is based on a reported synthesis. Actual yields may vary

depending on the specific reaction conditions and purification process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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